Cas no 6969-42-2 (Benzoicacid, 3-(2-propen-1-yl)-2-(2-propen-1-yloxy)-, methyl ester)

Benzoicacid, 3-(2-propen-1-yl)-2-(2-propen-1-yloxy)-, methyl ester structure
6969-42-2 structure
Product name:Benzoicacid, 3-(2-propen-1-yl)-2-(2-propen-1-yloxy)-, methyl ester
CAS No:6969-42-2
MF:C14H16O3
MW:232.27504
CID:529602
PubChem ID:249730

Benzoicacid, 3-(2-propen-1-yl)-2-(2-propen-1-yloxy)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoicacid, 3-(2-propen-1-yl)-2-(2-propen-1-yloxy)-, methyl ester
    • methyl 2-prop-2-enoxy-3-prop-2-enylbenzoate
    • 3-Allyl-2-allyloxy-benzoesaeure-methylester
    • 3-allyl-2-allyloxy-benzoic acid methyl ester
    • AC1L6P33
    • AC1Q5ZA5
    • Allylaether-3-allyl-salicylsaeure-methylester
    • AR-1J5099
    • CTK5D0950
    • DG0953000
    • Methyl 3-allyl-2-(allyloxy)benzoate
    • NCIOpen2_003351
    • NIOSH
    • NSC68356
    • NSC-68356
    • 6969-42-2
    • NIOSH/DG0953000
    • Benzoic acid, 3-allyl-2-(allyloxy)-, methyl ester
    • DG09530000
    • DTXSID50290378
    • Inchi: InChI=1S/C14H16O3/c1-4-7-11-8-6-9-12(14(15)16-3)13(11)17-10-5-2/h4-6,8-9H,1-2,7,10H2,3H3
    • InChI Key: YIBVZKMTJHJOND-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=CC=CC(=C1OCC=C)CC=C

Computed Properties

  • Exact Mass: 232.10998
  • Monoisotopic Mass: 232.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.037
  • Boiling Point: 333.5°Cat760mmHg
  • Flash Point: 137.7°C
  • Refractive Index: 1.515
  • PSA: 35.53
  • LogP: 2.76650

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